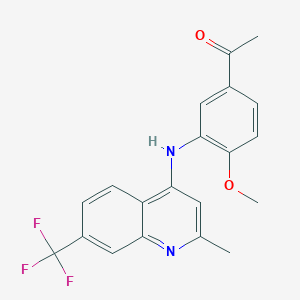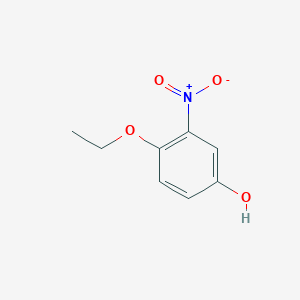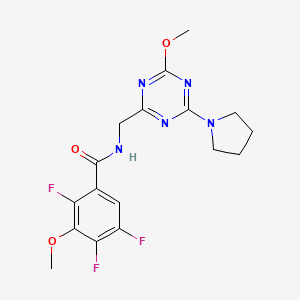
N-(3-(1H-pyrrol-1-yl)propyl)-2-((4-fluorophenyl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-pyrrol-1-yl)propyl)-2-((4-fluorophenyl)thio)acetamide, commonly known as FP-PA or FAPA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit promising biological activity, making it a valuable tool for investigating the mechanisms of various biological processes.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Compounds containing the imidazole moiety, such as our compound of interest, have been extensively studied for their antimicrobial properties. The presence of the 1H-pyrrol-1-yl group may contribute to the compound’s ability to act against various bacterial and fungal pathogens. Research has shown that imidazole derivatives can be effective against a broad spectrum of microorganisms, including those resistant to traditional antibiotics .
Anticancer Therapeutics
The structural features of this compound suggest potential utility in anticancer research. The fluorophenyl group, in particular, is a common feature in many chemotherapeutic agents. The compound’s ability to interact with cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest, could be a focus of oncological studies .
Anti-Inflammatory Applications
Imidazole derivatives have been reported to exhibit anti-inflammatory activities. The compound’s structure could be modified to optimize its interaction with biological targets involved in inflammation, such as cyclooxygenase enzymes or cytokines. This application could lead to the development of new anti-inflammatory medications .
Neurological Disorder Treatments
The compound’s pyrrol and imidazole rings may mimic the structure of neurotransmitters or interact with neural receptors, suggesting a potential application in treating neurological disorders. Research could explore its use as a modulator of neural activity in conditions like epilepsy or Parkinson’s disease .
Agricultural Chemicals
Imidazole derivatives have been utilized in the synthesis of agricultural chemicals, particularly as fungicides and insecticides. The compound’s potential insecticidal activities could be investigated, targeting specific pests that affect crops. This application could lead to the development of new, more effective agricultural treatments .
Drug Discovery and Development
The compound’s unique structure makes it a valuable synthon in drug discovery. Its ability to form stable and biologically active derivatives could be exploited in the synthesis of novel drugs with improved pharmacokinetic and pharmacodynamic properties. The compound could serve as a starting point for the development of a wide range of therapeutic agents .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(3-pyrrol-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c16-13-4-6-14(7-5-13)20-12-15(19)17-8-3-11-18-9-1-2-10-18/h1-2,4-7,9-10H,3,8,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAVXBPVLAHTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluorophenyl)sulfanyl]-N-[3-(1H-pyrrol-1-yl)propyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(2-Phenoxyethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2748814.png)
![(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2748816.png)

![3-[(2E)-3-(3-fluorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2748818.png)

![4-Bromo-2-{[(2-chloro-6-methylphenyl)amino]methyl}phenol](/img/structure/B2748820.png)
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-4-carboxylic acid](/img/structure/B2748824.png)
![N1-(furan-2-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2748825.png)

![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2748827.png)
![Cyclopropyl[4-(pentyloxy)phenyl]methanone](/img/structure/B2748829.png)